molecular formula C16H19NO2 B290625 N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide

N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide

Cat. No. B290625
M. Wt: 257.33 g/mol
InChI Key: KWFVEIYJSOCPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a white crystalline powder that is soluble in water and has a molecular formula of C14H14O3. Naproxen was first synthesized in 1956 by the German pharmaceutical company, Hoechst AG.

Mechanism of Action

Naproxen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, Naproxen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Naproxen has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, Naproxen has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation. In addition, Naproxen has been shown to have cardioprotective effects, which may be due to its ability to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Naproxen has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied. However, there are also some limitations to the use of Naproxen in lab experiments. For example, it has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays.

Future Directions

There are a number of future directions for research on Naproxen. One area of interest is the development of new formulations of Naproxen that may improve its bioavailability and reduce its side effects. In addition, there is interest in exploring the potential use of Naproxen in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, there is interest in exploring the potential use of Naproxen in combination with other drugs, such as opioids, to improve pain management.

Synthesis Methods

The synthesis of Naproxen involves the condensation of 2-naphthol with chloroacetyl chloride to form 2-(1-naphthyl)acetyl chloride. This intermediate is then reacted with 1-(hydroxymethyl)propylamine to form N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond.

Scientific Research Applications

Naproxen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, Naproxen has been shown to have antipyretic properties, making it an effective treatment for fever.

properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C16H19NO2/c1-2-14(11-18)17-16(19)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,14,18H,2,10-11H2,1H3,(H,17,19)

InChI Key

KWFVEIYJSOCPCC-UHFFFAOYSA-N

SMILES

CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.